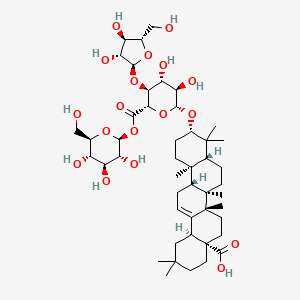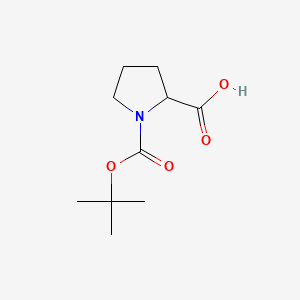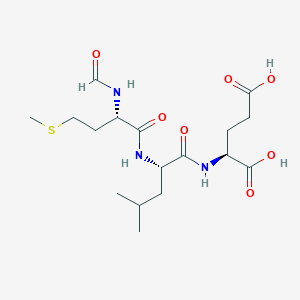
Disperse Red 74
Übersicht
Beschreibung
Disperse Red 74 is a useful research compound. Its molecular formula is C22H25N5O7 and its molecular weight is 471.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Toxicological Effects
- Cytotoxic and Genotoxic Effects : Disperse Red 1 (DR1), an azo dye similar to Disperse Red 74, demonstrated toxic and genotoxic effects in mouse germ cells, indicating its harmful activity on reproductive health (Fernandes, Bustos-Obregon, & Salvadori, 2015).
Environmental Impact
- Photophysics in Mixed Dye Systems : A study on the photophysics of mixed disperse dyes highlighted the importance of understanding their behavior in outdoor environments, which can be crucial for their photostability and application (Kim et al., 2021).
Dyeing Performance
- Microwave and Ultrasound Assisted Dyeing : Research on the use of microwave and ultrasound irradiation showed improvements in the dyeing performance of polyester fabric with disperse dyes, also contributing to energy saving and environmental impact reduction (Elapasery et al., 2017).
Chemical Characteristics
- Fluorescence Emission : Disperse Red 1, closely related to this compound, was observed to exhibit fluorescence emission in various solvents, demonstrating its potential for various applications in scientific research (Toro et al., 2008).
- Solubility in Supercritical Carbon Dioxide : The solubility of disperse dyes like Disperse Red 73 in supercritical carbon dioxide was studied, which is significant for the development of supercritical fluid dyeing, an environmentally friendly dyeing technique (Dong et al., 2010).
Environmental Remediation
- Sorption onto Alunite : The sorption of this compound onto alunite was investigated, providing insights into the removal of such dyes from wastewater, an important aspect of environmental remediation (Özacar & Şengil, 2004).
Applications in Biological Studies
- Genotoxicity Assessment : Another study on Disperse Red 1 (DR1) examined its mutagenic and toxicogenomic effects in mice, highlighting the potential risks associated with exposure to these dyes and the importance of understanding their biological impact (Fernandes et al., 2018).
Wirkmechanismus
Target of Action
Disperse Red 74 is a nonionic dye derived from anthraquinone . It primarily targets hydrophobic fibers such as cellulose acetate, nylon, polyester, acrylic, and other synthetic fibers . The dye has substantivity for these fibers, which means it has a strong affinity to bind and color these materials .
Mode of Action
The dyeing of hydrophobic fibers with this compound can be considered as a process of dye transfer from a liquid solvent (water) to a solid organic solvent (fiber) . This compound is added to water with a surface-active agent to form an aqueous dispersion . The dye particles are then adsorbed onto the surface of the fibers . This interaction results in the coloring of the fibers.
Biochemical Pathways
It’s also worth noting that certain blue and violet disperse dyes with an anthraquinone structure, like this compound, can fade in the presence of nitrous oxide . This is referred to as gas fading, which is a defect of this dye .
Pharmacokinetics
Information on the pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited. It’s known that disperse dyes are of the smallest molecular size among all dyestuffs , which may influence their bioavailability and distribution.
Result of Action
The primary result of this compound’s action is the coloring of hydrophobic fibers. The dye imparts a red color derived from anthraquinone to the fibers . It’s used in various applications, including plastics, textiles, and cosmetics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of nitrous oxide in the environment can cause gas fading of the dye . Additionally, the use of a surface-active agent is necessary to form an aqueous dispersion of the dye, which is crucial for its dyeing action . The temperature and pH of the dye bath could also potentially affect the dyeing process.
Zukünftige Richtungen
Research is ongoing to improve the stability and environmental impact of dyes like Disperse Red 74. For instance, studies are exploring the use of various adsorbents for the removal of dye pollutants from wastewater . Additionally, research is being conducted to synthesize disperse dyes in an environmentally safe and economical way using innovative methods .
Eigenschaften
IUPAC Name |
2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O7/c1-15(28)23-21-14-19(6-9-22(21)27(31)32)25-24-18-4-7-20(8-5-18)26(10-12-33-16(2)29)11-13-34-17(3)30/h4-9,14H,10-13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMBXXOAUHJZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCOC(=O)C)CCOC(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61703-11-5 | |
| Record name | C.I. Disperse Red 74 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















